molecular formula C24H12Br4O7 B1623269 Eosin diacetate CAS No. 7284-92-6

Eosin diacetate

Cat. No.: B1623269
CAS No.: 7284-92-6
M. Wt: 732 g/mol
InChI Key: ADWIDTFZSUABGT-UHFFFAOYSA-N
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Description

Eosin diacetate, with the empirical formula C24H12Br4O7, is a versatile organic dye. It absorbs light in the visible region of the electromagnetic spectrum, making it an attractive alternative to precious metals in photocatalysis. Its synthetic uses have been expanding rapidly, and recent research has shed light on its potential as both an energy transfer agent and an electron transfer agent .

Synthesis Analysis

The synthesis of this compound involves acetylating eosin, a process that introduces acetyl groups to the dye molecule. This modification enhances its solubility and stability. The synthetic route typically starts from eosin Y, which undergoes acetylation using acetic anhydride or acetyl chloride. The resulting this compound exhibits improved properties for various applications .

Molecular Structure Analysis

This compound’s molecular structure consists of a tetrabrominated xanthene core with two acetyl groups attached. The bromine atoms contribute to its absorption properties in the visible spectrum. The acetyl groups enhance its reactivity and solubility. The overall structure plays a crucial role in its catalytic behavior and interactions with other molecules .

Chemical Reactions Analysis

This compound catalyzes a wide range of reactions due to its ability to absorb visible light and transfer energy or electrons. Notably, it participates in photochemical processes, including singlet oxygen generation, radical reactions, and redox transformations. Researchers have explored its use in various synthetic methodologies, such as C–H functionalization, cross-coupling reactions, and cyclizations .

Mechanism of Action

Eosin diacetate’s mechanism of action depends on the specific reaction. As an energy transfer agent, it absorbs light and transfers energy to other molecules, initiating photochemical processes. In electron transfer reactions, it donates or accepts electrons, facilitating redox transformations. Understanding its mechanism is crucial for designing efficient catalytic systems .

  • Physical and Chemical Properties Analysis

    • Density : Varies based on the solvent .
  • Future Directions

    Researchers continue to explore eosin diacetate’s potential in sustainable synthetic chemistry. Further investigations into its catalytic applications, mechanism studies, and novel synthetic methodologies are essential. Additionally, optimizing its performance and expanding its scope in green chemistry remain exciting avenues for future research .

    Properties

    IUPAC Name

    (6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H12Br4O7/c1-9(29)32-21-15(25)7-13-19(17(21)27)34-20-14(8-16(26)22(18(20)28)33-10(2)30)24(13)12-6-4-3-5-11(12)23(31)35-24/h3-8H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ADWIDTFZSUABGT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Br)OC(=O)C)Br)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H12Br4O7
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50410837
    Record name Eosin diacetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50410837
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    732.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    7284-92-6
    Record name Eosin diacetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50410837
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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